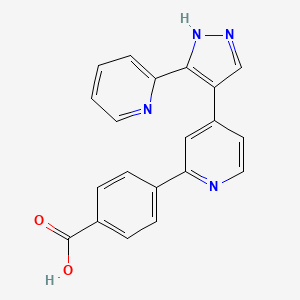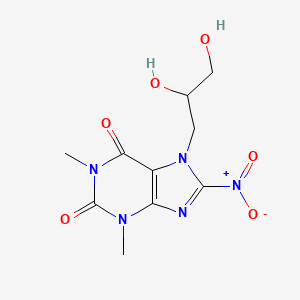
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with a dihydroxypropyl group, two methyl groups, and a nitro group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 1,3-dimethylxanthine.
Alkylation: The dihydroxypropyl group is introduced via alkylation using an appropriate alkylating agent, such as 2,3-dihydroxypropyl bromide.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include continuous flow reactions and automated purification systems to enhance production rates and consistency.
化学反应分析
Types of Reactions
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted purine derivatives with various functional groups.
科学研究应用
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The nitro group and dihydroxypropyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,3-Dimethylxanthine: A precursor in the synthesis of the target compound.
8-Nitro-1,3-dimethylxanthine: A structurally similar compound with different functional groups.
7-(2,3-Dihydroxypropyl)-1,3-dimethylxanthine: Lacks the nitro group but shares other structural features.
Uniqueness
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
332384-54-0 |
|---|---|
分子式 |
C10H13N5O6 |
分子量 |
299.24 g/mol |
IUPAC 名称 |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-nitropurine-2,6-dione |
InChI |
InChI=1S/C10H13N5O6/c1-12-7-6(8(18)13(2)10(12)19)14(3-5(17)4-16)9(11-7)15(20)21/h5,16-17H,3-4H2,1-2H3 |
InChI 键 |
MRYJVCGJYSEWKD-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)[N+](=O)[O-])CC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


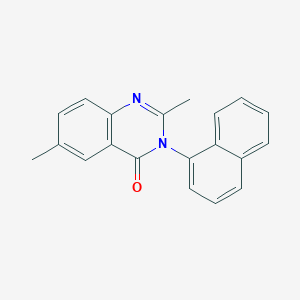
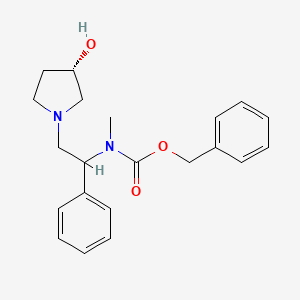
![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)


![N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11830083.png)
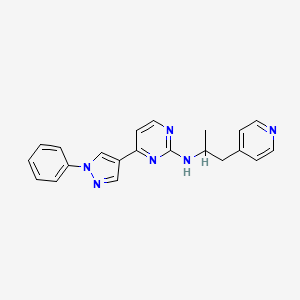
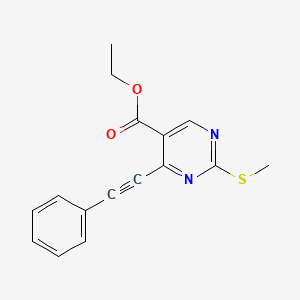

![tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830110.png)


![9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole](/img/structure/B11830133.png)
